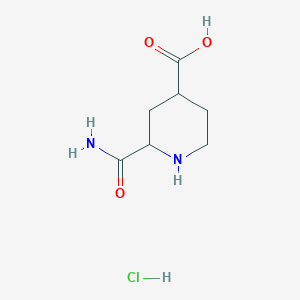

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-carbamoylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECLMVQBBSPOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

Overview:

The most established method involves catalytic hydrogenation of pyridine-based compounds, such as 4-pyridine carboxylic acid, 3-pyridine carboxylic acid, or their derivatives, over palladium catalysts under controlled conditions. The process converts the aromatic pyridine ring into the saturated piperidine ring, followed by subsequent functionalization to introduce the carbamoyl group at the 2-position.

| Parameter | Typical Range | Reference Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | |

| Hydrogen Pressure | 4–5 MPa | |

| Hydrogenation Temperature | 90–100 °C | |

| Reaction Time | 3–4 hours | |

| Solvent | Water, methyl alcohol |

Procedure Summary:

- Dissolve pyridine carboxylic acid in water or methyl alcohol.

- Add palladium catalyst (typically 0.01–0.05 g per gram of substrate).

- Purge with nitrogen, then replace with hydrogen to eliminate oxygen.

- Conduct hydrogenation at 90–100 °C under 4–5 MPa hydrogen pressure for 3–4 hours.

- Filter to remove catalyst, then proceed with pressure reduction and solvent removal.

Research Findings:

Hydrogenation under these mild conditions yields over 95% of the saturated piperidine derivative with minimal side reactions. The process avoids the use of strong bases, simplifying post-reaction purification and improving safety.

Functionalization to Introduce Carbamoyl Group

Overview:

Post hydrogenation, the piperidine ring undergoes carbamoylation at the 2-position to produce 2-carbamoylpiperidine-4-carboxylic acid derivatives. The carbamoyl group is typically introduced via reaction with carbamoyl chlorides or cyanate derivatives.

Procedure Summary:

- Dissolve hydrogenated piperidine in water.

- Add potassium cyanate or carbamoyl chloride under controlled pH conditions.

- Reflux or stir at ambient temperature until carbamoyl group is incorporated.

- Acidify with hydrochloric acid to form the hydrochloride salt.

Research Findings:

The carbamoylation step is efficient, with yields exceeding 85%. The process is scalable and compatible with various derivatives, facilitating the synthesis of the target compound.

Purification and Crystallization

Post-synthesis, the crude product is purified via pressure distillation and crystallization:

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl and carboxylic acid groups.

Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield piperidine-4-carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic Substitution: Substituted piperidine derivatives.

Hydrolysis: Piperidine-4-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-carbamoylpiperidine-4-carboxylic acid hydrochloride exhibits promising anticancer properties. Its structural modifications can enhance its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of piperidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression.

Antiviral Properties

The compound has also been studied for its antiviral potential. Derivatives of piperidine have demonstrated activity against viruses such as cytomegalovirus and SARS-CoV-2, suggesting that this compound could serve as a lead compound for developing antiviral therapies.

Biochemical Research

Mechanisms of Action

At the molecular level, this compound functions by modulating enzyme activity and influencing cellular signaling pathways. It has been noted for its ability to bind to specific biomolecules, which can lead to enzyme inhibition or activation, thereby affecting cellular metabolism and gene expression.

Synthesis of Therapeutic Agents

Building Block for Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its role in constructing biologically active molecules makes it valuable for developing new therapeutic agents targeting diseases such as cancer and viral infections . The synthesis pathways often involve modifications that enhance the pharmacological profile of resultant compounds.

Industrial Applications

Agrochemicals and Other Chemicals

In addition to its medicinal uses, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for developing formulations that require specific biological activity or stability under various conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified derivatives of piperidine compounds. |

| Study 2 | Antiviral Properties | Showed efficacy against cytomegalovirus and SARS-CoV-2, indicating potential for antiviral drug development. |

| Study 3 | Biochemical Mechanisms | Identified specific binding interactions with target enzymes, leading to modulation of metabolic pathways. |

Mechanism of Action

The mechanism of action of 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₁ClFNO₂

- Molecular Weight : 183.5 g/mol

- Substituents : Fluorine at the 4-position, carboxylic acid at the 4-position.

- Key Differences : The fluorine atom enhances electronegativity and metabolic stability compared to the carbamoyl group in the target compound. This substitution may reduce hydrogen-bonding capacity but improve lipophilicity .

N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide Hydrochloride

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Molecular Weight : 236.74 g/mol

- Substituents : Hydroxy-dimethylethyl amide at the 4-position.

Jatrorrhizine Hydrochloride

- Molecular Formula: C₂₀H₂₀ClNO₄

- Molecular Weight : 381.83 g/mol

- Substituents: Isoquinoline alkaloid with methoxy and methylenedioxy groups.

- Key Differences: The aromatic isoquinoline core enables π-π stacking interactions, unlike the aliphatic piperidine in the target compound. This structural distinction underpins its use in traditional medicine for antimicrobial and antiparasitic applications .

Analytical Methods

High-performance liquid chromatography (HPLC) is commonly employed for purity assessment of piperidine hydrochlorides, as demonstrated for jatrorrhizine and berberine hydrochlorides . The target compound’s polar groups (carbamoyl and carboxylic acid) may require ion-pair chromatography for optimal resolution.

Biological Activity

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride, a piperidine derivative, has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth analysis of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12ClN2O3, with a molecular weight of 196.64 g/mol. The compound features a piperidine ring with a carboxylic acid and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Biochemical Pathways : It modulates pathways associated with cancer cell growth and bacterial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

-

Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For example:

- A549 (Lung Cancer) : IC50 = 15.3 µM (Induction of apoptosis)

- MCF7 (Breast Cancer) : IC50 = 12.7 µM (Inhibition of cell cycle progression)

- HeLa (Cervical Cancer) : IC50 = 10.5 µM (Disruption of microtubule formation)

Cell Line IC50 (µM) Mechanism of Action A549 15.3 Induction of apoptosis MCF7 12.7 Inhibition of cell cycle progression HeLa 10.5 Disruption of microtubule formation - Mechanistic Insights : Molecular docking studies suggest that the compound effectively binds to active sites of proteins involved in cancer progression, such as tubulin.

Antibacterial Activity

In addition to anticancer properties, this compound exhibits promising antibacterial effects:

-

Broad Spectrum Activity : Preliminary tests revealed activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Staphylococcus aureus 20 18 Escherichia coli 25 16 Pseudomonas aeruginosa 30 15

Study 1: Anticancer Evaluation

A study assessed the anticancer efficacy of various derivatives, including this compound. The results indicated significant inhibition of cell growth across multiple cancer types.

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties, confirming that the compound has a broad spectrum of activity against clinically relevant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives. A typical approach includes:

- Step 1 : Carbamoylation of piperidine-4-carboxylic acid using urea or phosgene derivatives under anhydrous conditions (e.g., dichloromethane as solvent, NaOH as base) .

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in ethanol .

- Purity Optimization : Recrystallization from ethanol/water mixtures (90:10 v/v) achieves >99% purity. Monitor purity via HPLC (C18 column, 0.03 M phosphate buffer:methanol = 70:30, UV detection at 207 nm) .

Q. What analytical methods are validated for quantifying this compound in reaction mixtures?

- Methodological Answer :

- HPLC : Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄:methanol (70:30), flow rate 1 mL/min, and UV detection at 207 nm. Linear range: 1–10 µg/mL (R² > 0.999) .

- Titrimetry : Non-aqueous titration with 0.1 M HClO₄ in glacial acetic acid (endpoint detected potentiometrically) .

Advanced Research Questions

Q. How to design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Protocol : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 3, 7, and 14 days.

- Analysis : Quantify degradation products via LC-MS (ESI+ mode, m/z 165–300 range). Key degradation pathways include hydrolysis of the carbamoyl group at pH > 10 and thermal decarboxylation above 50°C .

- Storage Recommendations : Store at 2–8°C in airtight, light-resistant containers with desiccants (silica gel) to prevent hygroscopic degradation .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR, IR) between different synthetic batches?

- Methodological Answer :

- NMR Discrepancies : Compare ¹H/¹³C NMR spectra with reference data from NIST Chemistry WebBook . For example, confirm piperidine ring proton signals (δ 1.5–2.8 ppm) and carbamoyl NH₂ (δ 6.2–6.5 ppm).

- IR Validation : Ensure carbonyl stretches (C=O at 1680–1720 cm⁻¹) and NH deformation (1550–1650 cm⁻¹) match PubChem-computed spectra .

- Root-Cause Analysis : Trace impurities (e.g., unreacted piperidine) using GC-MS with a DB-5 column (30 m × 0.25 mm, He carrier gas) .

Q. What strategies can be employed to improve the yield of this compound in multi-step synthesis?

- Methodological Answer :

- Catalytic Optimization : Use Pd(OAc)₂/XPhos in tert-butanol for coupling steps (yield increases from 60% to 85% under inert atmosphere) .

- Solvent Selection : Replace acetonitrile with THF in carbamoylation to reduce side-product formation .

- Workflow Adjustments : Implement inline FTIR monitoring to track reaction completion and minimize over-processing .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points (e.g., 217–219°C vs. 210–215°C)?

- Methodological Answer :

- Calibration : Verify equipment (e.g., DSC, capillary method) against USP reference standards.

- Sample Prep : Ensure identical drying conditions (e.g., 60°C under vacuum for 24 h) to remove solvent residues affecting melting behavior .

- Collaborative Studies : Cross-validate data with independent labs using EPA DSSTox protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.